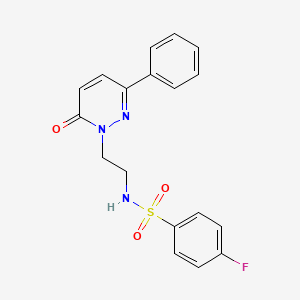

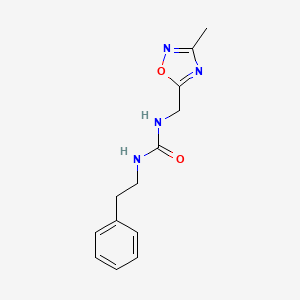

![molecular formula C16H19ClF2N2O2S B2734326 1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine CAS No. 439096-51-2](/img/structure/B2734326.png)

1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepine ring, possibly through a cyclization reaction. The sulfonyl and chlorodifluoromethyl groups would likely be introduced in separate steps, using appropriate reagents .Chemical Reactions Analysis

As a diazepine derivative, this compound could potentially undergo various chemical reactions. For example, the sulfonyl group could be reduced to a sulfide, or the chlorodifluoromethyl group could undergo nucleophilic substitution .科学的研究の応用

Synthesis and Spectral Properties

The compound has been used in the synthesis of porphyrazines with annulated diazepine rings, displaying unique solvent effects on its spectral properties. This synthesis highlights the compound's role in forming complex structures with specific optical characteristics, useful in the development of materials with potential applications in photonic devices and sensors (Tarakanov et al., 2011).

Organic Synthesis

In organic synthesis, the compound has been instrumental in facilitating stereoselective cycloaddition reactions. The presence of the difluoro(phenylsulfonyl)methyl group plays a crucial role in these reactions, enabling the synthesis of cyclic sulfoximines. This method represents a novel approach for constructing cyclic structures with high stereocontrol, which are valuable in medicinal chemistry and drug design (Ye et al., 2014).

Catalysis

The compound has been used in developing novel nanosized N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research demonstrates its utility in catalysis, especially in facilitating environmentally friendly and efficient synthetic routes (Goli-Jolodar et al., 2016).

Fluorination Agent

The compound has been recognized for its role in the discovery of novel deoxofluorinating agents, offering high thermal stability and resistance to aqueous hydrolysis. These properties make it a superior candidate for various fluorination reactions, critical in the synthesis of fluorinated organic molecules that have wide applications in pharmaceuticals and agrochemicals (Umemoto et al., 2010).

Material Science

In material science, the compound has been involved in synthesizing stable multifunctional phosphorus vinyl ylides, highlighting its potential in creating novel materials with unique electronic properties. This application is pertinent in the development of new materials for electronics and photonics (Dyer et al., 1996).

将来の方向性

特性

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClF2N2O2S/c1-15(2,3)12-4-6-13(7-5-12)24(22,23)21-10-8-14(16(17,18)19)20-9-11-21/h4-8,10H,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCMNEJKYDZIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2734243.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2734244.png)

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane](/img/structure/B2734250.png)

![9-(4-fluorobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2734251.png)

![8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2734255.png)

![3-(2-chlorobenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734257.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2734259.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734263.png)